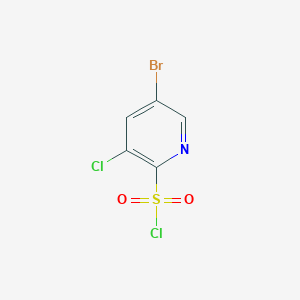

5-Bromo-3-chloropyridine-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-3-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEJVVZUFCVVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonyl Chloride Formation from Pyridine Derivatives

This approach involves starting with a suitably substituted pyridine, such as 2-amino-3-bromopyridine-5-sulfonic acid, which is first converted into the sulfonyl chloride. The key steps include sulfonation, chlorination, and subsequent conversion to the sulfonyl chloride.

Step 1: Sulfonation of 2-Amino-3-bromopyridine

The pyridine derivative is treated with chlorosulfonic acid or sulfur trioxide in controlled conditions to introduce the sulfonic acid group at the 2-position.

Reaction conditions: Typically performed at low temperatures (0–25°C) to control regioselectivity and prevent over-sulfonation.Step 2: Chlorination of the Sulfonic Acid Group

The sulfonic acid group is chlorinated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), converting the sulfonic acid into the sulfonyl chloride.

Reaction conditions: Heating at 75–125°C, as indicated in recent synthesis reports, ensures efficient conversion.Step 3: Purification and Isolation

The crude product is often purified by distillation or recrystallization, yielding the target sulfonyl chloride with high purity.

- A synthesis route reported in a patent describes using phosphorus pentachloride at 125°C to convert sulfonic acids to sulfonyl chlorides, achieving yields close to 100%.

Halogenation Followed by Sulfonyl Chloride Formation

This method involves halogenating a pyridine ring to introduce bromine and chlorine substituents, followed by sulfonation and chlorination steps.

Step 1: Halogenation of Pyridine

Starting from pyridine, selective bromination and chlorination are carried out using N-bromosuccinimide (NBS) or other halogenating agents under controlled conditions to obtain 5-bromo-3-chloropyridine.Step 2: Sulfonation of Halogenated Pyridine

The halogenated pyridine undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 2-position.Step 3: Conversion to Sulfonyl Chloride

The sulfonic acid derivative is then treated with phosphorus pentachloride (PCl₅) at elevated temperatures (around 125°C) to produce the sulfonyl chloride.

- The process described in patent literature emphasizes mild reaction conditions and high yields, with the advantage of using low-cost reagents and avoiding extreme temperatures.

Alternative Industrial Method: Multi-step Synthesis via Picolinic Acid Derivatives

An alternative route involves converting 5-bromopyridine derivatives into the sulfonyl chloride through oxidation and subsequent chlorination.

- Use of 5-bromopyridine as raw material.

- Oxidation to form pyridine-2-carboxylic acid derivatives.

- Sulfonation at the 2-position.

- Chlorination to form the sulfonyl chloride.

- A patent describes the oxidation of 5-bromopyridine to picolinic acid derivatives, followed by sulfonation and chlorination, with high yields and suitability for large-scale production.

Data Table: Summary of Preparation Methods

Notes on Research Findings:

- Reaction Conditions: The most effective methods employ moderate temperatures (75–125°C) with reagents like phosphorus pentachloride for chlorination, ensuring high yields and purity.

- Reagent Choice: PCl₅ and SOCl₂ are preferred for converting sulfonic acids to sulfonyl chlorides due to their reactivity and availability.

- Purification: Distillation, recrystallization, and washing with brine are standard purification techniques to obtain high-purity products.

- Industrial Relevance: Mild reaction conditions, low-cost reagents, and high yields make these methods suitable for large-scale manufacturing.

Chemical Reactions Analysis

5-Bromo-3-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions depending on the reagents and conditions used.

Scientific Research Applications

5-Bromo-3-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound is an intermediate in the synthesis of drugs and other bioactive molecules.

Agrochemicals: It is used in the production of pesticides and herbicides.

Dyestuff: It is involved in the synthesis of dyes and pigments used in various industries.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and other derivatives . This reactivity is exploited in various chemical reactions to synthesize complex molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridine and benzene derivatives, emphasizing substituent positions, functional groups, and physicochemical properties.

Positional Isomers and Functional Group Variants

5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)

- Structure : Bromine (position 5), chlorine (position 6), sulfonyl chloride (position 3).

- Molecular Formula: C₅H₂BrCl₂NO₂S.

- Properties : Molecular weight 290.95 g/mol, density 2.0 g/cm³, melting point 71–73°C, boiling point 352.8°C .

- Key Difference: The sulfonyl chloride group at position 3 alters electronic distribution compared to position 2 in the target compound.

3-Bromo-2-chloropyridine-5-sulfonyl chloride

- Structure : Bromine (position 3), chlorine (position 2), sulfonyl chloride (position 5).

- Key Difference : The reversed halogen positions disrupt the electron-withdrawing effects critical for directing reactions. This isomer is less commonly used in medicinal chemistry due to unfavorable steric and electronic profiles .

5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3)

- Structure : Bromine (position 5), chlorine (position 2), nitro group (position 3).

- Key Difference : The nitro group at position 3 is a stronger electron-withdrawing group than sulfonyl chloride, making this compound more reactive in electrophilic substitutions but less versatile in forming sulfonamides .

Benzene-Based Analogs

5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8)

- Structure : Benzene ring with bromine (position 5), methoxy (position 2), and sulfonyl chloride (position 1).

- Key Difference : The absence of a pyridine nitrogen reduces aromaticity and alters solubility. Methoxy groups are electron-donating, opposing the electron-withdrawing effects of halogens, which may limit applications in metal-catalyzed reactions .

Functional Group Derivatives

5-Bromo-3-chloropicolinic acid (CAS 1189513-51-6)

- Structure : Carboxylic acid replaces sulfonyl chloride at position 2.

- Key Difference : The carboxylic acid group enhances water solubility but eliminates the reactivity of sulfonyl chloride. This derivative is more suited for coordination chemistry or salt formation .

Dimethyl 3-chloropyridine-2,5-dicarboxylate (CAS 106014-21-5)

Data Table: Structural and Physicochemical Comparison

Biological Activity

5-Bromo-3-chloropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula C5H3BrClNO2S. It is characterized by a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride group. The presence of these functional groups contributes to its reactivity and biological properties.

Antitumor Activity

Research has indicated that derivatives of pyridine-3-sulfonamide, including those related to this compound, exhibit potent antitumor activity. For example, compounds derived from this structure have shown inhibition of the PI3Kα kinase with IC50 values ranging from 1 nM to over 10 nM, indicating strong potential as anticancer agents .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5-Bromo-3-chloro-pyridine-2-sulfonyl chloride | 1.08 | PI3Kα |

| Other derivatives | Varies | PI3Kα |

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have elucidated binding interactions between the compound and the active sites of target proteins, suggesting that the sulfonamide moiety plays a crucial role in these interactions .

Study on Stereochemistry and Bioactivity

A notable study investigated the stereochemistry of pyridine-3-sulfonamide derivatives, including this compound. The study found that different stereoisomers exhibited varying degrees of biological activity against cancer cell lines. The R-isomer showed higher inhibitory activity compared to its S counterpart, highlighting the importance of stereochemistry in drug design .

Inhibition Studies

In another study focused on viral infections, compounds similar to this compound demonstrated antiviral properties against SARS-CoV-2 by inhibiting viral entry into host cells. The mechanism involved interference with the spike glycoprotein's interaction with ACE2 receptors on human cells .

Table 2: Inhibition Studies Against SARS-CoV-2

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Similar derivative | 4.11 | Inhibition of membrane fusion |

Q & A

Q. Q1. What are the key considerations for synthesizing 5-bromo-3-chloropyridine-2-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfonyl chlorides typically involves chlorosulfonic acid treatment of the parent aromatic compound. For 5-bromo-3-chloropyridine derivatives, the reaction must balance temperature control (e.g., 0°C to prevent side reactions) and stoichiometry. Evidence from analogous reactions (e.g., 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride synthesis ) shows that stepwise addition of chlorosulfonic acid to the precursor, followed by ice-slurry quenching and dichloromethane (DCM) extraction, achieves yields >70% . Key parameters:

- Reaction time : 24 hours for complete sulfonation.

- Purification : Flash chromatography with hexane/ethyl acetate gradients.

- Monitoring : TLC or HPLC to track intermediate formation.

Q. Q2. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer: Characterization requires a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 7.8–8.0 ppm range (doublets with J ≈ 2.4 Hz, indicative of para-substituted pyridines) .

- ¹³C NMR : Sulfonyl chloride groups typically appear at δ 125–135 ppm.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.88 for C₅H₂BrCl₂NO₂S).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

Q. Q3. What are the stability challenges of this compound under ambient conditions?

Methodological Answer: The compound is moisture-sensitive due to the sulfonyl chloride group. Stability protocols include:

- Storage : Under inert gas (argon/nitrogen) at –20°C in amber vials.

- Handling : Use anhydrous solvents (e.g., dried DCM) and gloveboxes to prevent hydrolysis.

- Decomposition Monitoring : Periodic FT-IR analysis to detect S=O stretching frequency shifts (from ~1370 cm⁻¹ to ~1150 cm⁻¹ upon hydrolysis) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of bromo/chloro substituents influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer: The electron-withdrawing sulfonyl chloride group activates the pyridine ring for nucleophilic attack. Computational studies (DFT) can model charge distribution:

- Bromo Substituent : Increases steric hindrance at the 5-position but stabilizes intermediates via inductive effects.

- Chloro Substituent : Enhances electrophilicity at the 3-position, directing nucleophiles to the 2-sulfonyl chloride site.

Experimental validation: Kinetic studies with amines (e.g., aniline derivatives) to compare reaction rates with analogs lacking bromo/chloro groups .

Q. Q5. How can conflicting spectroscopic data for sulfonamide derivatives of this compound be resolved?

Methodological Answer: Conflicts often arise from regioisomeric byproducts. Strategies include:

Q. Q6. What computational tools are suitable for predicting the regioselectivity of reactions involving this compound?

Methodological Answer:

Q. Q7. How can researchers design a protocol for synthesizing sulfonamide-linked heterocycles using this compound?

Methodological Answer: A stepwise approach:

Sulfonylation : React with amines (e.g., 2-aminopyridines) in DCM at 0°C.

Cyclization : Use Cu(I)-catalyzed Ullmann coupling or Pd-mediated cross-coupling to form fused rings.

Workup : Acid-base extraction to isolate products; characterize via LC-MS and ¹⁹F NMR (if fluorinated reagents are used) .

Data Contradictions and Resolution

Q. Q8. How should discrepancies in reported yields for sulfonamide syntheses be addressed?

Methodological Answer: Potential causes include impurity profiles or unoptimized stoichiometry. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.